7-(2-Ethoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione

Phosphodiesterase inhibition PDE4/PDE7 Anti-inflammatory drug discovery

7-(2-Ethoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione (CAS 442864-96-2) is a synthetic purine-2,6-dione derivative characterized by an ethoxyethyl group at the N7 position, a methyl group at N3, and a propylsulfanyl moiety at C8. This substitution pattern places the compound within the class of 7,8-disubstituted purine-2,6-diones, a scaffold extensively investigated for phosphodiesterase (PDE) inhibition and transient receptor potential ankyrin 1 (TRPA1) ion channel modulation.

Molecular Formula C13H20N4O3S
Molecular Weight 312.39
CAS No. 442864-96-2
Cat. No. B2628424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-Ethoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione
CAS442864-96-2
Molecular FormulaC13H20N4O3S
Molecular Weight312.39
Structural Identifiers
SMILESCCCSC1=NC2=C(N1CCOCC)C(=O)NC(=O)N2C
InChIInChI=1S/C13H20N4O3S/c1-4-8-21-13-14-10-9(17(13)6-7-20-5-2)11(18)15-12(19)16(10)3/h4-8H2,1-3H3,(H,15,18,19)
InChIKeyCXILQKKJFZLHCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(2-Ethoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione (CAS 442864-96-2): Baseline Overview of a 7,8-Disubstituted Purine-2,6-Dione Scaffold


7-(2-Ethoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione (CAS 442864-96-2) is a synthetic purine-2,6-dione derivative characterized by an ethoxyethyl group at the N7 position, a methyl group at N3, and a propylsulfanyl moiety at C8. This substitution pattern places the compound within the class of 7,8-disubstituted purine-2,6-diones, a scaffold extensively investigated for phosphodiesterase (PDE) inhibition and transient receptor potential ankyrin 1 (TRPA1) ion channel modulation [1]. The compound is offered by chemical suppliers as a research reagent (typical purity ≥95%, molecular formula C₁₃H₂₀N₄O₃S, molecular weight 312.39 g/mol). It is important to note that no peer-reviewed bioactivity data or head-to-head comparative studies specifically evaluating this compound have been identified in the public domain as of the evidence cut-off date.

Purine-2,6-dione PDE/TRPA1 pathway research scaffold
Unique N7-ethoxyethyl, C8-propylsulfanyl substitution pattern
Class-level bioactivity evidence; empirical data to verify

Why Generic Substitution Fails for 7-(2-Ethoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione (CAS 442864-96-2): Substituent-Driven Pharmacological Divergence in Purine-2,6-Diones


The purine-2,6-dione scaffold is a privileged pharmacophore for PDE inhibition and TRPA1 modulation, yet the magnitude, selectivity, and even the presence of these activities are exquisitely sensitive to the nature, size, and polarity of the substituents at the N7 and C8 positions [1][2]. Published structure-activity relationship (SAR) studies demonstrate that replacing an N7-butanehydrazide with an N7-ethoxyethyl group, or swapping a C8-butoxy for a C8-propylsulfanyl group, can shift PDE subtype selectivity by orders of magnitude, abolish TRPA1 modulatory activity, and profoundly alter metabolic stability and cellular permeability [1][3]. Consequently, 7-(2-ethoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione cannot be assumed to behave interchangeably with any other 7,8-disubstituted analog—even those bearing the same core but differing by a single methylene unit. The quantitative evidence below underscores why procurement of this specific substitution pattern is necessary for any study requiring the precise steric, electronic, and pharmacokinetic properties conferred by the 7-ethoxyethyl/8-propylsulfanyl combination.

N7 Substituent Sensitivity

N7-ethoxyethyl may yield PDE selectivity distinct from N7-butanehydrazide or other 7-substituted analogs.

C8 Substituent-Dependent Activity

C8-propylsulfanyl may shift TRPA1 modulation and target engagement relative to bulkier or smaller C8 groups.

Non-Transferable ADME Profile

Metabolic stability and solubility are highly substituent-dependent; data from close analogs cannot be extrapolated.

Quantitative Differentiation Evidence for 7-(2-Ethoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione (CAS 442864-96-2) Relative to Closest Analogs


PDE4/7 Inhibitory Potency of the Purine-2,6-Dione Scaffold: Class-Level Benchmark for Anti-Inflammatory Applications

Quantitative data for the target compound (442864-96-2): NOT AVAILABLE. The following class-level data establish the scaffold's intrinsic PDE-inhibitory potential. In a study by Chlon-Rzepa et al. (2018), 7,8-disubstituted purine-2,6-dione derivatives 31, 34, 37, and 40 demonstrated dual PDE4B/PDE7A inhibition with IC₅₀ values comparable to the reference inhibitors rolipram (PDE4B) and BRL-50481 (PDE7A). Specifically, compound 31 inhibited PDE4B with IC₅₀ = 0.46 µM and PDE7A with IC₅₀ = 1.3 µM, while compound 37 achieved PDE4B IC₅₀ = 0.32 µM and PDE7A IC₅₀ = 0.89 µM [1]. These values provide a class-level potency benchmark against which any novel member, including 442864-96-2, can be positioned. The distinct N7-ethoxyethyl/C8-propylsulfanyl substitution pattern of 442864-96-2 is expected to modulate PDE subtype selectivity and potency in a manner that cannot be extrapolated from these reference compounds without dedicated experimental evaluation.

PDE4/7 Class Benchmark
Class-level inference
Target data: Not measured Class ref. (compounds 31/37): PDE4B IC₅₀ = 0.32–0.46 µM, PDE7A IC₅₀ = 0.89–1.3 µM
Supports PDE screening rationale; empirical IC₅₀ required
Recombinant human PDE4B/PDE7A assay, Chlon-Rzepa et al. 2018
Phosphodiesterase inhibition PDE4/PDE7 Anti-inflammatory drug discovery

TRPA1 Ion Channel Modulation by 7,8-Disubstituted Purine-2,6-Diones: Dual Pharmacophore Differentiation

Quantitative data for the target compound (442864-96-2): NOT AVAILABLE. Certain 7,8-disubstituted purine-2,6-dione derivatives exhibit dual pan-PDE inhibition and TRPA1 ion channel modulation—a property that distinguishes this scaffold from single-mechanism PDE inhibitors. Wójcik-Pszczoła et al. (2020) demonstrated that compound 145 (4-(8-butoxy-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-(tert-butyl)-2-hydroxyphenyl)butanamide) acts as a pan-PDE inhibitor and weak TRPA1 modulator. At 10 µM, compound 145 inhibited fibroblast-to-myofibroblast transition (FMT) by 65%, MRC-5 fibroblast proliferation by 48%, migration by 52%, and contraction by 58% [1]. The TRPA1 modulatory property was shown to be substituent-dependent; the specific contribution of the C8-propylsulfanyl group of 442864-96-2 to TRPA1 activity remains untested.

TRPA1 Modulation Potential
Class-level inference
Target data: Not measured Ref. compound 145 (pan-PDE/weak TRPA1): FMT inhibition 65%, proliferation inhibition 48% at 10 µM
Supports TRPA1/fibrosis study rationale; target-specific validation needed
MRC-5 human lung fibroblast FMT assay, Wójcik-Pszczoła et al. 2020
TRPA1 modulation Anti-fibrotic research Airway remodeling

Effect of C8 Substituent Bulk on Target Engagement: Cross-Study Comparison with the 3-Phenylpropylsulfanyl Analog

BindingDB entry BDBM40330 reports that the structurally related analog 7-(2-ethoxyethyl)-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione (CAS 796876-98-7), which carries a bulkier C8 substituent (3-phenylpropylsulfanyl vs. propylsulfanyl), exhibits IC₅₀ > 50,000 nM (50 µM) against human coagulation Factor XII [1]. This very weak affinity suggests that large, lipophilic C8 substituents may sterically hinder access to certain biological targets. The target compound 442864-96-2, bearing a significantly smaller and less lipophilic C8-propylsulfanyl group, is predicted to have improved steric complementarity for narrower binding pockets, potentially resulting in higher target engagement. However, no direct binding data exist for 442864-96-2 against Factor XII or any other defined target.

C8 Steric Effect on Target Engagement
Cross-study comparable
Target data: Not available 8-(3-phenylpropylsulfanyl) analog: IC₅₀ > 50,000 nM vs Factor XII (BindingDB BDBM40330)
Smaller C8 group predicted to improve steric fit; requires binding assay confirmation
Directional SAR inference; no paired experimental data
Structure-activity relationship C8 substitution Binding affinity

ADME-Tox Variance Among 7,8-Disubstituted Purine-2,6-Diones: Substituent-Dependent Metabolic Stability and Solubility

Quantitative ADME data for 442864-96-2: NOT AVAILABLE. A comprehensive in silico and in vitro ADME-Tox analysis of representative pan-PDE inhibitors from the 7,8-disubstituted purine-2,6-dione class by Wójcik-Pszczoła et al. (2022) revealed extreme variability in metabolic fate driven by substituent identity. Human liver microsome (HLM) intrinsic clearance (Cl_int) values ranged from <10 µL/min/mg (metabolically stable) to >200 µL/min/mg (rapidly cleared), and aqueous solubility spanned 0.5–50 µg/mL [1]. Ether-containing N7 substituents (such as the ethoxyethyl group of 442864-96-2) were associated with improved aqueous solubility relative to alkyl-only substituents. However, the impact of the C8-propylsulfanyl group on metabolic stability—particularly susceptibility to S-oxidation or glutathione conjugation—remains unknown without compound-specific experimentation.

ADME Substituent Sensitivity
Class-level inference
Target data: Not determined Class range: HLM Cl_int varies widely; solubility 0.5–50 µg/mL (Wójcik-Pszczoła et al. 2022)
ADME properties are non-transferable; compound-specific profiling essential
In silico and in vitro pan-PDE inhibitor ADME-Tox study
ADME-Tox profiling Metabolic stability Pharmacokinetics

Patent-Documented Relevance of 7-Alkoxyethyl-8-alkylthio Purine-2,6-Diones for PDE-Mediated Disease Indications

The United States patent US-8846696-B2, titled 'Purine derivatives,' claims compounds of the purine-2,6-dione class featuring 7-alkoxyethyl and 8-alkylthio substitution motifs for use as phosphodiesterase inhibitors [1]. While the specific compound 442864-96-2 is not individually exemplified, its substitution pattern (7-ethoxyethyl, 8-propylsulfanyl) falls squarely within the claimed Markush structures. This indicates that the combination of 7-ethoxyethyl and 8-alkylthio groups was deemed by the inventors to confer PDE-inhibitory activity worthy of intellectual property protection, providing a degree of external validation for the scaffold's relevance.

Patent Coverage for PDE Use
Supporting evidence
US-8846696-B2 claims 7-alkoxyethyl, 8-alkylthio purine-2,6-diones as PDE inhibitors
Supports PDE research context; no compound-specific biological data
Markush coverage; individual exemplification not provided
Patent landscape PDE inhibition Intellectual property

Best Research and Industrial Application Scenarios for 7-(2-Ethoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione (CAS 442864-96-2)


Phosphodiesterase (PDE) Inhibitor Screening and Profiling Panels

The purine-2,6-dione scaffold has demonstrated sub-micromolar PDE4/7 inhibitory potency in class-level studies [1]. 442864-96-2, with its unique 7-ethoxyethyl/8-propylsulfanyl substitution, is a suitable candidate for inclusion in PDE isoform selectivity panels to map the structure-selectivity relationship across PDE1–PDE11. Its compact C8 substituent may confer a selectivity profile distinct from bulkier analogs, as suggested by cross-study comparison with the 3-phenylpropylsulfanyl analog [4].

Anti-Fibrotic Drug Discovery Leveraging Dual PDE/TRPA1 Pharmacology

Class members from the 7,8-disubstituted purine-2,6-dione series have shown dual pan-PDE inhibition and TRPA1 modulation, resulting in significant anti-fibrotic effects in human lung fibroblast models [2]. 442864-96-2 can be deployed in fibrosis-relevant assays (e.g., TGF-β1-induced FMT, collagen gel contraction) to determine whether the 8-propylsulfanyl group enhances or diminishes TRPA1-dependent anti-remodeling activity relative to reference compound 145.

Structure-Activity Relationship (SAR) Studies at the Purine C8 Position

The C8 substituent is a key determinant of biological activity in this chemotype. The 8-propylsulfanyl group of 442864-96-2 represents an intermediate steric bulk between the unsubstituted analog and the 3-phenylpropylsulfanyl derivative. This compound serves as a critical SAR probe for systematic mapping of C8 steric and electronic requirements across PDE, TRPA1, and other targets [1][2][4].

ADME and Pharmacokinetic Optimization Studies

ADME properties in the 7,8-disubstituted purine-2,6-dione class are highly substituent-specific, with ether-containing N7 groups associated with improved solubility [3]. 442864-96-2 is appropriate for in vitro metabolic stability (HLM, hepatocyte), CYP inhibition, and permeability (Caco-2, PAMPA) assays to generate compound-specific ADME parameters that inform lead optimization programs.

Application
Selection Property
Validation Focus
PDE Isoform Selectivity Profiling
Unique 7-ethoxyethyl/8-propylsulfanyl scaffold
Map selectivity across PDE1-11 isoforms
Anti-Fibrotic Pathway Research
Dual PDE/TRPA1 pharmacological class (class-level evidence)
Validate TGF-β1-induced FMT and TRPA1 endpoint activity
C8 Substituent SAR Studies
Intermediate C8 steric bulk (propylsulfanyl vs H/phenylpropyl)
Compare binding/activity with C8-H and 8-phenylpropyl analogs
ADME and PK Optimization
Substituent-dependent metabolic stability profile
HLM stability, CYP inhibition, Caco-2 permeability assays
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